molecular formula C15H20F3N5O2S B2737165 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1797236-96-4

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2737165
CAS No.: 1797236-96-4
M. Wt: 391.41
InChI Key: GPFPHIFHQMEBNV-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant applications across various fields of chemistry, biology, and industry. This compound is particularly noteworthy for its unique structural features, which include a trifluoromethyl group, a cyclopropyl group, and a pyrazole sulfonamide framework. Its distinct structure lends itself to a variety of chemical reactions and potential mechanisms of action that are of interest to researchers.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Biology and Medicine

Its potential biological activity includes roles as enzyme inhibitors or pharmaceutical agents targeting specific pathways.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis pathways. The key steps include:

  • Formation of the pyrazole core: Starting from commercially available precursors, the pyrazole core can be constructed using cyclization reactions.

  • Introduction of the trifluoromethyl group: This can be achieved via a nucleophilic substitution reaction using trifluoromethylating agents.

  • Attachment of the cyclopropyl group: This step may involve cyclopropanation reactions.

  • Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

In an industrial setting, these synthetic steps are scaled up with careful consideration of reaction conditions to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency and control of these processes. Additionally, the use of catalysts and optimized reaction parameters can further streamline industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.

  • Reduction: Reduction may lead to the formation of de-trifluoromethylated derivatives.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl group or the sulfonamide.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium on carbon.

  • Substitution Reagents: Alkyl halides, trifluoromethylating agents.

Major Products

The major products formed from these reactions can include derivatives with modified functional groups, leading to new compounds with potentially enhanced properties or novel applications.

Mechanism of Action

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects through interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play critical roles in its binding affinity and activity. These interactions can modulate biological pathways, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

  • N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Highlighting Uniqueness

That’s a wrap on this complex and fascinating compound! Want to dive deeper into any specific section?

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5O2S/c1-9-14(10(2)22(3)20-9)26(24,25)19-6-7-23-12(11-4-5-11)8-13(21-23)15(16,17)18/h8,11,19H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFPHIFHQMEBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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